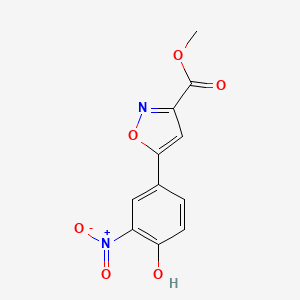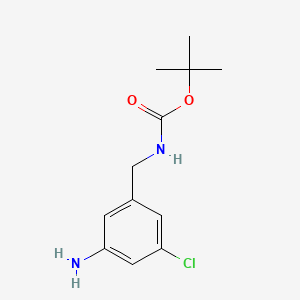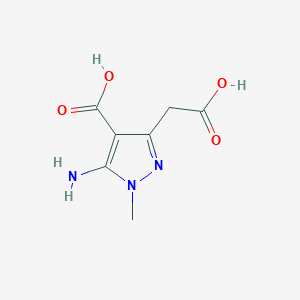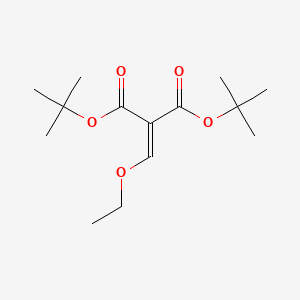![molecular formula C13H8FN3O3 B13698361 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)
5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both fluorine and pyrazole groups enhances its chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a 3-fluoro-4-(1-pyrazolyl)phenyl precursor, followed by its reaction with suitable reagents to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may leverage metal-free synthetic routes to minimize costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents are gaining popularity. These methods not only reduce the reaction time but also enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives
Uniqueness
5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic acid stands out due to its unique combination of fluorine and pyrazole groups, which enhance its chemical reactivity and biological interactions. This makes it a valuable compound for developing new therapeutic agents and materials with specific properties.
特性
分子式 |
C13H8FN3O3 |
|---|---|
分子量 |
273.22 g/mol |
IUPAC名 |
5-(3-fluoro-4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8FN3O3/c14-9-6-8(12-7-10(13(18)19)16-20-12)2-3-11(9)17-5-1-4-15-17/h1-7H,(H,18,19) |
InChIキー |
AISXIMHNRXWIJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC(=NO3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


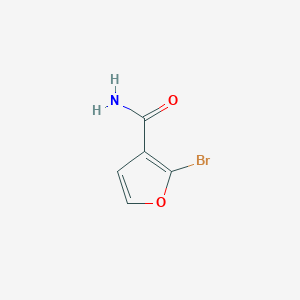

![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)


